molecular formula C11H12FNO B15252591 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15252591
M. Wt: 193.22 g/mol
InChI Key: XLCBBHMONHVOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is a fluorinated isoindoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one typically involves the introduction of a fluorine atom into the isoindoline structure. One common method is the electrophilic fluorination of a suitable precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(propan-2-YL)-1H-isoindole: Similar structure but lacks the dihydro functionality.

    2-(Propan-2-YL)-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the fluorine atom.

    5-Chloro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one: Similar structure with chlorine instead of fluorine.

Uniqueness

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

5-fluoro-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H12FNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3

InChI Key

XLCBBHMONHVOFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.